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Compound of Interest

Compound Name:
1-(3-Methylmorpholin-4-yl)propan-

2-amine

CAS No.: 1215927-36-8

Cat. No.: B2819266

Get Quote

Executive Summary & Pharmacophore Rationale
The morpholine ring is often termed the "magic methyl" of heterocyclic chemistry—a metabolic

handle that modulates solubility without sacrificing potency. However, the transition from achiral

morpholines to chiral morpholines (C2- or C3-substituted) represents a critical leap in modern

drug design.[1]

Unlike their piperidine or piperazine counterparts, chiral morpholines offer a unique

stereoelectronic profile. The oxygen atom at position 4 serves as a hydrogen bond acceptor

while inductively reducing the basicity of the nitrogen (pKa ~8.3 vs. ~11.0 for piperidine). This

pKa shift is decisive for oral bioavailability, often improving membrane permeability by

increasing the fraction of un-ionized species at physiological pH [1].

Key Medicinal Advantages:

Metabolic Shunt: Substitution at C2 or C3 sterically hinders
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-oxidation by CYP450 isoforms, prolonging half-life (

).[1]

Vector Control: Chirality fixes the vector of the N-substituent, locking the molecule into a

bioactive conformation that achiral analogs cannot access.

Lipophilicity Modulation: Morpholines generally lower cLogP compared to piperidines, aiding

in the "solubility forecast" during lead optimization.

Structural Biology & Physicochemical Profiling
The following table contrasts the core properties of morpholine against its common

bioisosteres. Note the distinct pKa depression caused by the ethereal oxygen.

Table 1: Physicochemical Comparison of Saturated
Heterocycles
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Property Morpholine Piperidine Piperazine
Medicinal
Impact

pKa (Conj.[1]

Acid)
~8.3 ~11.0 ~9.8 (N1)

Morpholine is

less protonated

at pH 7.4,

improving

passive diffusion.

[1]

H-Bond Donors 1 (NH) 1 (NH) 2 (NH)

Morpholine O is

a specific H-bond

acceptor;

Piperidine lacks

this interaction.

[1]

LogP (Parent) -0.86 0.84 -1.17

Morpholine

balances

solubility (low

LogP) with

lipophilicity better

than piperidine.

[1]

Conformation Chair (Preferred) Chair Chair

C2/C3

substituents

experience 1,3-

diaxial

interactions,

dictating receptor

fit.[1]

Decision Logic: When to Deploy Chiral Morpholines
The following decision tree illustrates the strategic logic for incorporating a chiral morpholine

core during Lead Optimization (LO).
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Figure 1: Strategic decision tree for scaffold hopping to chiral morpholines.

Synthetic Methodologies: The "How-To"
Synthesizing chiral morpholines requires overcoming the symmetry of the ring. We categorize

the methods into Classical (Chiral Pool) and Modern (Catalytic).[1]

Route A: The Chiral Pool Strategy (Amino Alcohol
Cyclization)
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This is the most robust method for generating 3-substituted morpholines.[1] It relies on the

abundance of chiral amino acids (e.g., Phenylglycine, Alanine, Valine).

Mechanism: N-alkylation of a chiral amino alcohol followed by intramolecular cyclization.[1]

Pros: Enantiopurity is "bought" (starting material purity = product purity).[1] High reliability.

Cons: Stoichiometric reagents; step-count can be higher.[1]

Route B: Asymmetric Hydrogenation (The Scale-Up
Route)
Recent advances allow for the asymmetric hydrogenation of substituted dehydromorpholines

using Rhodium catalysts with chiral bisphosphine ligands [2].[1]

Pros: Atom economic, suitable for multi-kilogram scale.

Cons: Catalyst cost; requires high-pressure hydrogenation equipment.[1]

Detailed Experimental Protocol
Target: Synthesis of (S)-3-Phenylmorpholine (Key intermediate for NK1 antagonists).

Methodology: The "Morpholinone Reduction" Route. Rationale: This route avoids the

regioselectivity issues of epoxide opening and uses stable intermediates.

Workflow Diagram

S-Phenylglycinol
(Start)

N-Alkylation
(Chloroacetyl chloride)

 biphasic base Cyclization
(NaH/THF)

 Williamson Ether Intermediate:
(S)-5-phenylmorpholin-3-one

Reduction
(LAH or BH3)

 Amide Redxn (S)-3-Phenylmorpholine
(Product)

Click to download full resolution via product page

Figure 2: Step-wise synthesis of (S)-3-phenylmorpholine via the morpholinone intermediate.

Step-by-Step Procedure
Step 1: N-Acylation
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Dissolve (S)-phenylglycinol (10.0 mmol) in DCM (50 mL) and add aqueous NaOH (1.2 eq,

1M) at 0°C.

Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. The biphasic system prevents

O-acylation if pH is controlled.[1]

Separate the organic layer, dry over MgSO4, and concentrate to yield the N-(2-chloroacetyl)

amino alcohol.[1]

Step 2: Cyclization (Williamson Ether Synthesis)

Suspend NaH (2.5 eq, 60% dispersion) in anhydrous THF under Argon.

Add the crude amide from Step 1 (dissolved in THF) dropwise at 0°C.

Allow to warm to room temperature and stir for 4 hours. The alkoxide generated in situ

displaces the chloride.

Quench with sat. NH4Cl.[1] Extract with EtOAc.[1]

Checkpoint: Isolate (S)-5-phenylmorpholin-3-one. This solid intermediate is stable and can

be recrystallized to upgrade enantiomeric excess (ee) if necessary.[1]

Step 3: Amide Reduction

Dissolve the morpholinone (5.0 mmol) in anhydrous THF.

Add LiAlH4 (2.0 eq) pellets cautiously at 0°C.

Heat to reflux for 6 hours. (Monitor by LCMS; the amide carbonyl signal will disappear).

Fieser Quench: Cool to 0°C. Add water (n mL), 15% NaOH (n mL), then water (3n mL)

sequentially.

Filter the granular precipitate. Concentrate the filtrate.

Purification: The free amine can be purified via acid-base extraction or converted to the HCl

salt for storage.
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Validation Criteria:

1H NMR (CDCl3): Look for the disappearance of the amide signal and the appearance of the

CH2 protons alpha to the nitrogen (~2.8-3.0 ppm).

Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA) to confirm >98% ee.[1]

Case Study: Reboxetine & Stereoselectivity
Reboxetine serves as the definitive case study for why chiral morpholines matter. It is a

norepinephrine reuptake inhibitor (NRI) containing a 2-substituted morpholine ring.[1][2][3][4]

Structure: (2R)-2-[(R)-(2-ethoxyphenoxy)(phenyl)methyl]morpholine.[1][2][3]

The Chirality Effect: Reboxetine has two chiral centers (C2 on morpholine and the benzylic

carbon).

The (S,S)-enantiomer is significantly more potent at the norepinephrine transporter (NET).

[1][3]

However, the (R,R)-enantiomer is less potent but has a different metabolic profile.[1][3][4]

The drug is marketed as a racemate, but studies have shown that the enantiomers exhibit

distinct pharmacokinetic (PK) behaviors, with the (S,S) form largely responsible for the

therapeutic effect [3].

Lesson for MedChem: The morpholine ring here is not just a solubilizing group; its C2

stereocenter dictates the spatial arrangement of the bulky phenoxy-benzyl ether, ensuring it fits

the hydrophobic pocket of the NET transporter. An achiral morpholine would lack this rigid

vector projection, likely resulting in a loss of potency (e.g., >100-fold drop).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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